1-Bromo-3-chloro-5-fluorobenzene-d3
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Description
1-Bromo-3-chloro-5-fluorobenzene-d3, also known as 3-Fluoro-5-bromochlorobenzene-d3, is a deuterium-labeled compound . It is a type of aromatic halide intermediate, which can be used as a substrate for metal-coupling reactions such as the Suzuki reaction .
Synthesis Analysis
The synthesis of 1-Bromo-3-chloro-5-fluorobenzene-d3 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process, known as deuteration, has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular weight of 1-Bromo-3-chloro-5-fluorobenzene-d3 is 212.46 . Its molecular formula is C6D3BrClF . The SMILES string representation of its structure is BrC1=C([2H])C(Cl)=C([2H])C(F)=C1[2H] .Safety And Hazards
1-Bromo-3-chloro-5-fluorobenzene-d3 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to wear protective gloves/clothing/eye protection/face protection .
Future Directions
The future directions of 1-Bromo-3-chloro-5-fluorobenzene-d3 research are likely to focus on its potential applications in drug development, particularly in relation to the process of deuteration . This process has the potential to affect the pharmacokinetic and metabolic profiles of drugs, which could lead to the development of new therapeutic strategies .
properties
IUPAC Name |
1-bromo-3-chloro-2,4,6-trideuterio-5-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMDFPMASIXEIR-CBYSEHNBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])Br)[2H])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-chloro-5-fluorobenzene-d3 |
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